6-Methoxybenzo[D]oxazol-2-amine
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Overview
Description
6-Methoxybenzo[D]oxazol-2-amine is a chemical compound with the molecular formula C8H8N2O2 . It is used as an intermediate in the synthesis of various chemical entities .
Synthesis Analysis
The synthesis of 6-Methoxybenzo[D]oxazol-2-amine and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 6-Methoxybenzo[D]oxazol-2-amine derivatives by reacting 2-amino-5-methoxyphenol hydrochloride with urea .Molecular Structure Analysis
The molecular structure of 6-Methoxybenzo[D]oxazol-2-amine consists of a benzoxazole ring with a methoxy group at the 6-position and an amine group at the 2-position .Chemical Reactions Analysis
The chemical reactions involving 6-Methoxybenzo[D]oxazol-2-amine have been studied in the context of its use as an intermediate in the synthesis of various chemical entities .Physical And Chemical Properties Analysis
6-Methoxybenzo[D]oxazol-2-amine has a molecular weight of 164.164. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in the ChemSpider database .Scientific Research Applications
Anthelmintic Drug Development
“6-Methoxybenzo[D]oxazol-2-amine”, also known as N-methylbenzo[d]oxazol-2-amine, has shown potential as a novel anthelmintic compound . Anthelmintic compounds are used to treat parasitic worm infections, which cause significant sickness and mortality in animals and humans .
Efficacy Evaluation: In a study, the in vivo anthelmintic properties of this compound were evaluated using Trichinella spiralis infected mice . The results demonstrated that a dose of 250 mg/kg reduced the T. spiralis abundance in the digestive tract by 49% .
Toxicity Evaluation: The toxicity of this compound was evaluated using rats . The relatively low acute toxicity was categorized into chemical category 5, with an LD50 greater than 2000 mg/kg body .
Mechanism of Action: Molecular docking analysis showed that the T. spiralis tubulin beta chain and glutamate-gated channels might not be the main targets of this compound . Metabolomics analysis was used to explain the effects of this compound on the T. spiralis adult worm . The results demonstrated that this compound significantly up-regulated the metabolism of purine, pyrimidine and down-regulated sphingolipid metabolism .
Future Research: The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .
Mechanism of Action
Mode of Action
It has been suggested that the compound and its analogs demonstrate inhibitory activity on glutamate-gated chloride channels (glucl), leading to the inhibition of pharyngeal pumping, motility, and egg or microfilaria release and a loss of host immunosuppression .
Biochemical Pathways
Metabolomics analysis of Trichinella spiralis treated with 6-Methoxybenzo[D]oxazol-2-amine showed significant up-regulation of purine and pyrimidine metabolism and down-regulation of sphingolipid metabolism . This suggests that the compound may interfere with these biochemical pathways, leading to its anthelmintic effects.
Pharmacokinetics
It is suggested that the bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .
Result of Action
The in vivo results demonstrate that a dose of 250 mg/kg reduced the Trichinella spiralis abundance in the digestive tract by 49% . This suggests that 6-Methoxybenzo[D]oxazol-2-amine has a significant anthelmintic effect.
Future Directions
Future research on 6-Methoxybenzo[D]oxazol-2-amine could focus on further elucidating its biological activities and potential applications. For instance, one study suggested that N-methylbenzo[D]oxazol-2-amine could be a potential molecule for anthelmintic development . Further studies on the bioavailability, pharmacokinetics, and absorption of this compound could provide information for its future efficacy improvement .
properties
IUPAC Name |
6-methoxy-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMHWUZZUTWZSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732643 |
Source
|
Record name | 6-Methoxy-1,3-benzoxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxybenzo[D]oxazol-2-amine | |
CAS RN |
13895-08-4 |
Source
|
Record name | 6-Methoxy-1,3-benzoxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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